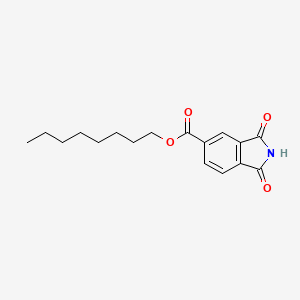

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester is a chemical compound that has been extensively studied for its various scientific research applications. This compound is also known as Octyl 5-oxo-1,3-isoindolinecarboxylate and is widely used in the field of organic chemistry.

Scientific Research Applications

Polymer and Material Science

- Research on bio-based thermosets has shown promising results for sustainable materials. A study reported the synthesis of renewable cross-linked poly(ester amide)s through polymerization, demonstrating potential applications in eco-friendly coatings and plastics (Wilsens et al., 2015).

Medicinal Chemistry and Biological Applications

- Isoindoline nitroxides, closely related to the structure of interest, have been explored for their viability in biological systems. They exhibit low cytotoxicity and favorable characteristics for Electron Paramagnetic Resonance (EPR) oximetry, indicating potential for non-invasive measurement of oxygen levels in tissues (Khan et al., 2011).

Organic Synthesis

- The synthesis of integrin antagonists involving the isoindoline structure demonstrates the compound's relevance in the development of pharmaceuticals. This research highlights methods for creating compounds with potential therapeutic benefits (Deng, Shen, & Zhong, 2003).

Surfactant and Enzyme Inhibition Research

- Studies on the aggregation behavior of surfactants related to 5-Isoindolinecarboxylic acid derivatives have implications for enzyme inhibition, especially in contexts such as snake venom neutralization. This research informs on the development of inhibitors for enzymes like phospholipases (Soto et al., 2018).

properties

IUPAC Name |

octyl 1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-2-3-4-5-6-7-10-22-17(21)12-8-9-13-14(11-12)16(20)18-15(13)19/h8-9,11H,2-7,10H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAMQZYJWUIALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2762711.png)

![2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2762719.png)

![Thiomorpholin-4-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2762721.png)

![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2762726.png)

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)